molecular formula C27H27Cl2N5O2S B12474537 2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide

2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide

Cat. No.: B12474537
M. Wt: 556.5 g/mol
InChI Key: QTDUCULOJDHDGY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide is a complex organic compound that features a benzamide core with multiple substituents, including dichloro, ethyl, naphthyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Naphthyl Group: This step may involve nucleophilic substitution reactions where the naphthylamine reacts with an activated ester or halide.

    Formation of the Benzamide Core: This can be done through acylation reactions, where the benzoyl chloride reacts with an amine.

    Introduction of the Dichloro Substituents: This can be achieved through halogenation reactions using reagents like chlorine or N-chlorosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: The compound could be explored as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and naphthyl group could play crucial roles in binding to the target site, while the dichloro and ethyl groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.

    1,2,4-Triazole derivatives: A class of compounds with diverse biological activities.

    Naphthylamines: Compounds with applications in dye synthesis and medicinal chemistry.

Uniqueness

The uniqueness of 2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of biological activities and applications.

Properties

Molecular Formula

C27H27Cl2N5O2S

Molecular Weight

556.5 g/mol

IUPAC Name

2,4-dichloro-N-[1-[4-ethyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide

InChI

InChI=1S/C27H27Cl2N5O2S/c1-4-34-25(24(16(2)3)31-26(36)21-12-10-19(28)14-22(21)29)32-33-27(34)37-15-23(35)30-20-11-9-17-7-5-6-8-18(17)13-20/h5-14,16,24H,4,15H2,1-3H3,(H,30,35)(H,31,36)

InChI Key

QTDUCULOJDHDGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C(C(C)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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